4-bromo-N-(1H-indazol-6-yl)benzenesulfonamide
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Overview
Description
4-bromo-N-(1H-indazol-6-yl)benzenesulfonamide is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indazole derivatives, have been known to inhibit, regulate, and/or modulate kinases like chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it might interact with its targets (like the aforementioned kinases) and induce changes that could affect the normal functioning of these proteins .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to inflammation and cancer . For instance, some indazole derivatives have been found to inhibit the production of catabolic or anti-inflammatory mediators in osteoarthritis cartilage .
Result of Action
Similar compounds have been shown to have a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1H-indazol-6-yl)benzenesulfonamide typically involves the following steps:
Preparation of 4-bromo-1H-indazole: This can be achieved by cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1H-indazol-6-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indazole ring can undergo oxidation and reduction reactions, potentially altering its biological activity.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the compound.
Scientific Research Applications
4-bromo-N-(1H-indazol-6-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is used in studies to understand the biological activity of indazole derivatives and their potential therapeutic effects.
Chemical Biology: It serves as a tool compound in chemical biology to study protein-ligand interactions and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-indazole: A precursor in the synthesis of 4-bromo-N-(1H-indazol-6-yl)benzenesulfonamide.
N-(1H-indazol-6-yl)benzenesulfonamide: Similar structure but lacks the bromine atom.
6-bromo-1H-indazole-4-carboxaldehyde: Another indazole derivative with a different functional group.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the benzenesulfonamide group, which can confer distinct biological activities and chemical reactivity compared to other indazole derivatives.
Properties
IUPAC Name |
4-bromo-N-(1H-indazol-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2S/c14-10-2-5-12(6-3-10)20(18,19)17-11-4-1-9-8-15-16-13(9)7-11/h1-8,17H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFVDVVSLVIEJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC3=C(C=C2)C=NN3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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